(S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid
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Overview
Description
(S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid is a complex organic compound that belongs to the class of quinolizine derivatives This compound is characterized by its unique structure, which includes a quinolizine core with various substituents such as bromine, fluorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline or a related compound.
Introduction of Substituents: The bromine, fluorine, and methyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine and fluorine substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
(S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinolizine derivatives have shown efficacy.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-9-fluoro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid: Lacks the bromine substituent.
8-bromo-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid: Lacks the fluorine substituent.
8-bromo-6,7-dihydro-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid: Lacks the methyl substituent.
Uniqueness
The presence of the bromine, fluorine, and methyl groups in (S)-8-Bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H11BrFNO3 |
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Molecular Weight |
340.14 g/mol |
IUPAC Name |
8-bromo-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C14H11BrFNO3/c1-6-2-3-7-11(15)10(16)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) |
InChI Key |
FWHCTJYZKWBOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2Br)F)C(=O)O |
Origin of Product |
United States |
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